1-(2-Amino-6-fluorophenyl)pyrrolidin-2-one
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Overview
Description
1-(2-Amino-6-fluorophenyl)pyrrolidin-2-one is a compound that features a pyrrolidinone ring substituted with an amino and fluorophenyl group. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-fluorophenyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-6-fluorobenzaldehyde with a suitable amine can lead to the formation of the desired pyrrolidinone ring .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinone ring.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
1-(2-Amino-6-fluorophenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A basic structure without the amino and fluorophenyl groups.
Pyrrolidin-2,5-dione: Contains an additional carbonyl group.
Prolinol: A hydroxylated derivative of pyrrolidine
Uniqueness
1-(2-Amino-6-fluorophenyl)pyrrolidin-2-one is unique due to the presence of both amino and fluorophenyl groups, which confer distinct chemical and biological properties. These substitutions enhance its potential for various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H11FN2O |
---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
1-(2-amino-6-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H11FN2O/c11-7-3-1-4-8(12)10(7)13-6-2-5-9(13)14/h1,3-4H,2,5-6,12H2 |
InChI Key |
HJQRZZJWQJBNCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=CC=C2F)N |
Origin of Product |
United States |
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